molecular formula C22H21F2N3O3 B2524763 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1171243-87-0

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No. B2524763
CAS RN: 1171243-87-0
M. Wt: 413.425
InChI Key: PTYKANBTWSPALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H21F2N3O3 and its molecular weight is 413.425. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Compulsive Food Consumption and Binge Eating

Studies have identified the role of orexin receptors in compulsive food consumption and binge eating. In particular, research on orexin-1 receptor mechanisms has highlighted the potential of selective antagonism at this receptor as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This research suggests that manipulating the neural systems that motivate and reinforce drug abuse could also impact compulsive food seeking and intake, indicating a shared pathway between substance addiction and compulsive eating behaviors. The findings from these studies could pave the way for developing new therapeutic strategies targeting orexin receptors to treat compulsive eating disorders (Piccoli et al., 2012).

Chemical Synthesis and Drug Development

Another area of application involves the development of new chemical synthesis methods for drug development. For instance, modifications of the Migita reaction for carbon−sulfur bond formation have been applied in the synthesis of drug candidates, demonstrating the compound's utility in facilitating complex chemical reactions. This research contributes to the optimization of drug manufacturing processes, highlighting the compound's role in advancing pharmaceutical chemistry and the development of new therapeutic agents (Norris & Leeman, 2008).

Antimicrobial and Antituberculosis Activity

The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors showcase the compound's potential in combating tuberculosis. By targeting the DNA gyrase of Mycobacterium tuberculosis, these inhibitors represent a promising approach in the search for new antituberculosis drugs. This research underscores the importance of novel chemical scaffolds in discovering new antimicrobial agents and offers insights into the molecular mechanisms underlying their activity (Jeankumar et al., 2013).

Anticancer Research

Further research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has explored their cytotoxic activity, with promising results against various cancer cell lines. This work contributes to the ongoing search for new anticancer agents by providing insights into the structure-activity relationships that govern the cytotoxic properties of these compounds. The findings from these studies could lead to the development of new treatments for cancer, demonstrating the compound's potential impact on oncology research (Deady et al., 2005).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c23-16-5-3-15(4-6-16)14-30-20-13-27(18-9-7-17(24)8-10-18)26-21(20)22(28)25-12-19-2-1-11-29-19/h3-10,13,19H,1-2,11-12,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYKANBTWSPALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.